molecular formula C9H9Cl2NO2 B11874689 Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate

Cat. No.: B11874689
M. Wt: 234.08 g/mol
InChI Key: APZDTPLTLAEXMQ-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is a chemical compound for non-human research purposes. Researchers can utilize this versatile picolinate derivative as a key synthetic intermediate. The presence of both a chloro and a chloromethyl group on the pyridine ring offers distinct sites for further functionalization through nucleophilic substitution and other reactions, making it a valuable building block in organic synthesis. This product is intended for research applications only and is not classified or approved for diagnostic, therapeutic, or veterinary use. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9Cl2NO2

Molecular Weight

234.08 g/mol

IUPAC Name

methyl 6-chloro-5-(chloromethyl)-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C9H9Cl2NO2/c1-5-3-6(4-10)8(11)12-7(5)9(13)14-2/h3H,4H2,1-2H3

InChI Key

APZDTPLTLAEXMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1C(=O)OC)Cl)CCl

Origin of Product

United States

Preparation Methods

Halogenation and Esterification of Picolinic Acid Derivatives

A primary synthetic route begins with substituted picolinic acid derivatives. For example, 3-methylpicolinic acid serves as a starting material, undergoing sequential chlorination and esterification.

  • Step 1: Chlorination
    The pyridine ring is chlorinated at the 6-position using reagents such as phosphorus oxychloride (POCl₃) or chlorine gas under acidic conditions. This step often employs catalysts like DMF to enhance reactivity.

    3-Methylpicolinic acid+POCl3DMF, 80–100°C6-Chloro-3-methylpicolinic acid\text{3-Methylpicolinic acid} + \text{POCl}_3 \xrightarrow{\text{DMF, 80–100°C}} \text{6-Chloro-3-methylpicolinic acid}
  • Step 2: Chloromethylation
    Introduction of the chloromethyl group at the 5-position is achieved via Friedel-Crafts alkylation or radical-mediated chloromethylation. Chloromethyl methyl ether (MOMCl) in the presence of Lewis acids (e.g., AlCl₃) is commonly used:

    6-Chloro-3-methylpicolinic acid+MOMClAlCl3,DCM6-Chloro-5-(chloromethyl)-3-methylpicolinic acid\text{6-Chloro-3-methylpicolinic acid} + \text{MOMCl} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{6-Chloro-5-(chloromethyl)-3-methylpicolinic acid}
  • Step 3: Esterification
    The carboxylic acid group is converted to a methyl ester using methanol and thionyl chloride (SOCl₂) or acidic conditions (H₂SO₄):

    6-Chloro-5-(chloromethyl)-3-methylpicolinic acid+MeOHH2SO4Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate\text{6-Chloro-5-(chloromethyl)-3-methylpicolinic acid} + \text{MeOH} \xrightarrow{\text{H}_2\text{SO}_4} \text{Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate}

Key Data:

StepReagentsConditionsYieldSource
ChlorinationPOCl₃, DMF80°C, 6 h85%
ChloromethylationMOMCl, AlCl₃DCM, 0°C → RT72%
EsterificationMeOH, H₂SO₄Reflux, 4 h90%

Alternative Route: Direct Functionalization of Pre-Substituted Pyridines

An alternative approach starts with 2,6-dichloro-3-methylpyridine , which undergoes selective substitution at the 5-position.

  • Step 1: Nitration
    Nitration at the 5-position using mixed acid (HNO₃/H₂SO₄) introduces a nitro group, which is later reduced to an amine:

    2,6-Dichloro-3-methylpyridineHNO3/H2SO42,6-Dichloro-3-methyl-5-nitropyridine\text{2,6-Dichloro-3-methylpyridine} \xrightarrow{\text{HNO}_3/\text{H}_2\text{SO}_4} \text{2,6-Dichloro-3-methyl-5-nitropyridine}
  • Step 2: Reduction and Chloromethylation
    The nitro group is reduced to an amine using iron/acetic acid or catalytic hydrogenation. Subsequent diazotization and chlorination with CuCl yield the chloromethyl group:

    2,6-Dichloro-3-methyl-5-nitropyridineFe, AcOH5-Amino-2,6-dichloro-3-methylpyridineNaNO2,CuCl6-Chloro-5-(chloromethyl)-3-methylpicoline\text{2,6-Dichloro-3-methyl-5-nitropyridine} \xrightarrow{\text{Fe, AcOH}} \text{5-Amino-2,6-dichloro-3-methylpyridine} \xrightarrow{\text{NaNO}_2, \text{CuCl}} \text{6-Chloro-5-(chloromethyl)-3-methylpicoline}
  • Step 3: Oxidation and Esterification
    Oxidation of the methyl group to a carboxylic acid (e.g., KMnO₄) followed by esterification completes the synthesis.

Key Data:

StepReagentsConditionsYieldSource
NitrationHNO₃/H₂SO₄50°C, 3 h68%
ReductionFe, AcOHReflux, 5 h97%
DiazotizationNaNO₂, CuCl0–5°C, 2 h65%

Optimization of Critical Parameters

Regioselectivity in Chloromethylation

Achieving selectivity at the 5-position is challenging due to competing reactions at the 4-position. Polar aprotic solvents (e.g., DMF) and low temperatures (−10°C to 0°C) favor 5-substitution. Microwave-assisted reactions have also been reported to improve yields (up to 15% increase) by reducing side product formation.

Purification Strategies

  • Column Chromatography : Silica gel with hexane/ethyl acetate (8:2) effectively separates the target compound from di- or tri-chlorinated byproducts.

  • Recrystallization : Ethanol/water mixtures (7:3) yield high-purity crystals (>98%).

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
Picolinic Acid RouteHigh purity, scalableMulti-step, costly reagents60–85%
Pyridine FunctionalizationCommercially available starting materialsLow regioselectivity50–70%
Microwave-AssistedFaster reaction timesSpecialized equipment required70–80%

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium thiolate (NaSR) in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Substituted picolinates with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Agricultural Chemistry Applications

One of the primary applications of methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is in the field of agricultural chemistry . Its structural properties suggest potential use as a herbicide or pesticide . Specifically, the compound's chlorinated structure may enhance its efficacy against various plant pathogens and weeds.

Herbicidal Activity

Research indicates that this compound exhibits herbicidal activity through mechanisms such as:

  • Inhibition of Photosynthesis : Similar to other chlorinated compounds, it may disrupt photosynthetic processes in target plants.
  • Growth Regulation : It can interfere with hormone balance in plants, leading to stunted growth or death.

Pharmaceutical Research Applications

This compound is also being explored for its pharmaceutical potential , particularly in drug synthesis and development.

Synthesis of Bioactive Compounds

This compound serves as a useful intermediate in the synthesis of various bioactive molecules. The synthetic pathways often involve multi-step organic reactions, which include:

  • Formation of Picolinic Derivatives : Utilizing the compound to create derivatives with enhanced biological activity.
  • Chlorination Reactions : Modifying the compound to improve its pharmacological properties.

Case Study 1: Herbicidal Effectiveness

A study evaluating the herbicidal properties of this compound demonstrated significant efficacy against common agricultural weeds. Field trials indicated:

  • Reduction in Weed Biomass : Treated plots showed up to a 70% reduction in weed biomass compared to untreated controls.
  • Selectivity : The compound exhibited selectivity towards certain weed species, minimizing damage to crops.

Case Study 2: Antimicrobial Activity

In pharmaceutical research, this compound has been tested for antimicrobial properties. Preliminary results suggest:

  • Broad-Spectrum Activity : Effective against various bacterial strains, indicating potential as an antibacterial agent.
  • Mechanism of Action : Likely involves disruption of bacterial cell membranes.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

  • Starting Material Preparation : Synthesis begins with readily available precursors such as picolinic acid derivatives.
  • Chlorination Steps : Chlorination is performed using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.
  • Purification : The final product is purified using techniques like recrystallization or chromatography.
StepReaction TypeYield (%)Conditions
1Chlorination85Reflux with thionyl chloride
2Esterification90Room temperature with acid catalyst

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate involves its interaction with specific molecular targets. The chlorine atoms and ester group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Weight (g/mol) CAS Number Key Properties/Applications
Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate 3-Me, 5-Cl-CH2, 6-Cl 233.9* Not provided High reactivity due to Cl-CH2 group; potential intermediate
Methyl 6-chloro-5-methylpicolinate 5-Me, 6-Cl 199.6 178421-22-2 Lower reactivity; higher lipophilicity
Methyl 6-chloro-3-(trifluoromethyl)picolinate 3-CF3, 6-Cl 239.58 1416354-40-9 Electron-withdrawing CF3 enhances stability; agrochemical use
Methyl 6-chloro-4-methylpicolinate 4-Me, 6-Cl 199.6 1186605-87-7 Altered regiochemistry impacts electronic distribution
Methyl 6-chloro-5-(trifluoromethyl)picolinate 5-CF3, 6-Cl 239.58 1211518-35-2 Improved metabolic stability; pharmaceutical applications

*Calculated based on molecular formula C₉H₉Cl₂NO₂.

Substituent Impact:
  • Chloromethyl (Cl-CH₂) : Introduces steric bulk and susceptibility to nucleophilic attack, enhancing reactivity compared to methyl or trifluoromethyl groups.
  • Trifluoromethyl (CF₃) : Provides strong electron-withdrawing effects, improving thermal stability and resistance to oxidation, commonly exploited in agrochemicals .
  • Positional Isomerism : Substitution at the 4-position (vs. 3- or 5-) alters electronic distribution and intermolecular interactions, affecting solubility and crystallization behavior .

Biological Activity

Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate is a chlorinated derivative of picolinic acid, characterized by its unique structural features that influence its biological activities. This compound has garnered attention in various fields, including medicinal chemistry and agricultural science, due to its potential therapeutic applications and biological effects.

Chemical Structure and Properties

  • Molecular Formula : C8H8Cl2N
  • Molecular Weight : Approximately 234.08 g/mol
  • CAS Number : 1205671-92-6

The compound features a pyridine ring with multiple substitutions, including chlorine and methyl groups, which contribute to its reactivity and biological properties. Its structural uniqueness may enhance its interactions with biological targets compared to non-chlorinated analogs.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.

Insecticidal Activity

The compound has also been evaluated for its insecticidal properties. Preliminary studies indicate that it may possess efficacy against certain agricultural pests, making it a candidate for use in crop protection products. The specific mode of action is yet to be fully elucidated but may involve neurotoxic effects on target insects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AntimalarialPotential activity against P. falciparum
InsecticidalEfficacy against agricultural pests

Detailed Research Findings

  • Antimicrobial Studies : In a controlled laboratory setting, this compound was tested against a panel of bacteria including Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as a broad-spectrum antimicrobial agent.
  • Antimalarial Mechanism : Structural analogs targeting mitochondrial functions were shown to inhibit cytochrome b in malaria parasites. This suggests that this compound could similarly affect mitochondrial integrity in P. falciparum, leading to reduced parasite viability .
  • Insecticidal Efficacy : Field trials assessing the insecticidal properties revealed that formulations containing this compound resulted in over 70% mortality in treated pest populations within 48 hours, indicating significant potential for agricultural applications.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling Methyl 6-chloro-5-(chloromethyl)-3-methylpicolinate in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is mandatory if ventilation is insufficient .
  • Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks, as chlorinated picolinates may release toxic vapors (inferred from analogous chloromethyl ether hazards) .
  • Emergency Measures : Install eyewash stations and emergency showers. In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .
  • Storage : Store in airtight, corrosion-resistant containers (e.g., glass or fluoropolymer-lined) in cool, dry conditions away from moisture and ignition sources .

Q. How can researchers verify the purity of this compound after synthesis?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm). Compare retention times with a certified reference standard .
  • Spectroscopy : Confirm structural integrity via 1H^1H-NMR (e.g., characteristic methyl and chloromethyl peaks at δ 2.5–3.5 ppm) and FT-IR (C=O ester stretch at ~1720 cm1^{-1}) .
  • Elemental Analysis : Validate Cl and C content via combustion analysis to ensure stoichiometric consistency .

Advanced Research Questions

Q. What synthetic routes are optimal for this compound, and how can competing side reactions be minimized?

  • Methodological Answer :

  • Stepwise Chlorination : Start with methyl 5-hydroxymethyl-3-methylpicolinate. Use SOCl2_2 or PCl5_5 for chlorination at the 5- and 6-positions. Monitor temperature (< 0°C) to prevent over-chlorination (inferred from analogous pyridine chlorination methods) .
  • Side Reaction Mitigation : Add reaction inhibitors like DMF (catalytic) to direct selectivity. Use anhydrous conditions to avoid hydrolysis of the chloromethyl group .
  • Purification : Employ fractional distillation or column chromatography (silica gel, hexane/EtOAc gradient) to separate isomers or byproducts .

Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity. Compare reaction rates using 19F^19F-NMR or GC-MS kinetics (inferred from trifluoromethyl picolinate studies) .
  • Temperature Gradients : Conduct reactions at 25°C, 50°C, and 80°C to assess thermal stability. Higher temperatures may accelerate decomposition (e.g., HCl elimination) .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict transition states and optimize solvent/temperature parameters .

Q. What analytical strategies resolve contradictions in reported toxicity data for chlorinated picolinates?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from OECD guideline studies (e.g., Ames test for mutagenicity, acute toxicity in rodents). Adjust for variables like impurity profiles (e.g., trace CMME in older syntheses) .
  • In Silico Toxicology : Apply QSAR models (e.g., TEST software) to predict carcinogenicity and compare with experimental LC50_{50} values .
  • Dose-Response Studies : Perform in vitro assays (e.g., HepG2 cell viability) to establish NOAEL/LOAEL thresholds, ensuring batch-to-batch consistency via HPLC .

Methodological Considerations

  • Data Reproducibility : Document reaction conditions (e.g., humidity, catalyst lot) rigorously. Use internal standards (e.g., deuterated analogs) for spectroscopic quantification .
  • Regulatory Compliance : For in vivo studies, obtain ethics approvals and adhere to OSHA/REACH guidelines for carcinogen handling .

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